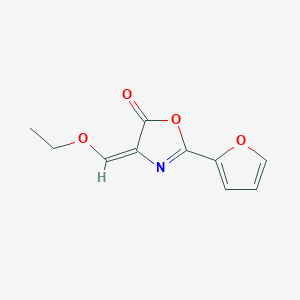

4-(Ethoxymethylene)-2-(furan-2-yl)oxazol-5(4H)-one

描述

4-(Ethoxymethylene)-2-(furan-2-yl)oxazol-5(4H)-one is a heterocyclic oxazolone derivative characterized by an ethoxymethylene group at position 4 and a furan-2-yl substituent at position 2 of the oxazol-5(4H)-one core. Oxazolones are five-membered lactams with diverse pharmacological and chemical applications, including antioxidant, antimicrobial, and enzyme-inhibitory activities .

属性

IUPAC Name |

(4E)-4-(ethoxymethylidene)-2-(furan-2-yl)-1,3-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-2-13-6-7-10(12)15-9(11-7)8-4-3-5-14-8/h3-6H,2H2,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUXYCJTSXXWBJ-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C1C(=O)OC(=N1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C/1\C(=O)OC(=N1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80589-23-7 | |

| Record name | 2-Furyl-4-ethoxymethylene-5-oxazolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080589237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

准备方法

Procedure

-

Substrate Preparation : Furan-2-carbonyl glycine is suspended in acetic anhydride.

-

Catalyst Addition : ZnCl₂ (10 mol%) is introduced to the mixture.

-

Reaction : The solution is heated at 100°C for 3 hours.

-

Work-Up : The product is precipitated using ice-cold water and purified via recrystallization.

Key Advantages :

-

Reduced reaction time (3 hours vs. 6 hours).

Comparative Analysis of Methods

| Method | Conditions | Catalyst | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Classical Cyclodehydration | Reflux in Ac₂O, 4–6 hours | None | 50–65% | Simple setup, no catalyst | Long reaction time, moderate yield |

| ZnCl₂-Catalyzed | 100°C, 3 hours | ZnCl₂ (10 mol%) | 68–72% | Higher yield, faster | Requires catalyst removal |

| Microwave-Assisted | 300 W, 15–20 minutes | Pd(OAc)₂ (5 mol%) | ~60% | Ultra-fast, energy-efficient | Specialized equipment required |

Mechanistic Insights

The formation of 4-(ethoxymethylene)-2-(furan-2-yl)oxazol-5(4H)-one proceeds through two critical steps:

化学反应分析

Types of Reactions

4-(Ethoxymethylene)-2-(furan-2-yl)oxazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the oxazole ring or the ethoxymethylene group.

Substitution: The furan and oxazole rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups into the furan or oxazole rings.

科学研究应用

Antimicrobial Activity

Research indicates that derivatives of oxazolones, including 4-(Ethoxymethylene)-2-(furan-2-yl)oxazol-5(4H)-one, exhibit significant antimicrobial properties. A study by Pasha et al. synthesized various oxazolone derivatives and screened them for antibacterial activity, highlighting the potential of this compound in developing new antimicrobial agents .

Sensitizing Agent

This compound acts as a sensitizing agent in immunological studies, particularly for delayed-type hypersensitivity reactions. Its ability to interact with immune pathways makes it valuable for research into allergic responses .

Cosmetic Formulations

The compound's properties make it suitable for use in cosmetic formulations. Research has shown that compounds with similar structures can enhance the stability and efficacy of topical products. For instance, formulations utilizing this compound could be explored for their moisturizing and sensory properties, contributing to improved skin hydration and texture .

Reactivity

The compound can undergo various chemical reactions, including:

- Oxidation : Leading to different derivatives.

- Reduction : Modifying functional groups within the molecule.

- Substitution : Allowing for the introduction of new functional groups which can enhance biological activity.

Study on Antibacterial Activity

A notable study conducted by Pasha et al. demonstrated the synthesis and antibacterial screening of oxazolone derivatives, including those related to this compound. The results indicated promising antibacterial effects against several strains, suggesting a pathway for developing new therapeutic agents .

Cosmetic Efficacy Research

In another study focusing on cosmetic formulations, researchers utilized experimental design techniques to optimize formulations containing compounds similar to this compound. The findings revealed significant improvements in rheological properties and skin hydration, underscoring the compound's potential in cosmetic applications .

作用机制

The mechanism by which 4-(Ethoxymethylene)-2-(furan-2-yl)oxazol-5(4H)-one exerts its effects depends on its specific application. In biological systems, it might interact with enzymes or receptors, affecting various molecular pathways. The exact molecular targets and pathways would require detailed biochemical studies.

相似化合物的比较

Key Observations :

- Synthesis : Most analogs are synthesized via Erlenmeyer condensation, where acylated glycine derivatives react with aldehydes in acetic anhydride. The ethoxymethylene group in the target compound may require ethoxy-substituted aldehydes or specialized protecting groups .

- Substituent Effects : Electron-withdrawing groups (e.g., halogens) at position 4 enhance antimicrobial activity (e.g., PA3-PA5 in ), while electron-donating groups (e.g., methoxy, ethoxy) improve solubility and antioxidant capacity .

Physicochemical and Spectral Properties

Table 2: Comparative Physicochemical Data

Key Observations :

Key Observations :

- Antioxidant Activity : 4-Benzylidene derivatives (e.g., E1) exhibit strong radical scavenging due to conjugated double bonds and electron-donating groups . The ethoxymethylene group may enhance this via increased electron density.

- Enzyme Inhibition : Substituents at position 4 critically influence target specificity. For example, styryl groups (as in compound 1) favor acetylcholinesterase inhibition, while bulky substituents (e.g., thiophene in YS-01) target ion transporters .

生物活性

4-(Ethoxymethylene)-2-(furan-2-yl)oxazol-5(4H)-one is a heterocyclic compound featuring both furan and oxazole rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article reviews the existing literature on the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.

The molecular formula for this compound is . It possesses unique structural features that contribute to its biological activity. The compound is synthesized through the condensation of ethyl glyoxylate with 2-furylamine, followed by cyclization under specific reaction conditions .

Antimicrobial Activity

Studies have indicated that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, benzoxazole derivatives have shown effectiveness against various bacterial strains and fungi. The presence of the furan ring in this compound may enhance its interaction with microbial targets .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. For example, derivatives have been tested against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer). Results indicated that these compounds can induce cytotoxic effects, with some exhibiting IC50 values in the micromolar range .

Antioxidant Activity

Research has demonstrated that this compound exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. The compound has been shown to inhibit lipid peroxidation and enhance the activity of antioxidant enzymes in vitro .

The mechanism by which this compound exerts its biological effects is complex and involves multiple pathways:

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in cancer proliferation or microbial metabolism.

- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, it can mitigate oxidative damage within cells.

- Cell Cycle Arrest : Some studies suggest that it may induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

A notable study evaluated the cytotoxic effects of various oxazole derivatives on different cancer cell lines. The results indicated that modifications to the furan and oxazole rings significantly influenced the anticancer activity, suggesting a structure-activity relationship that could guide future drug design .

Additionally, another research effort highlighted the synthesis of new derivatives based on oxazole frameworks, demonstrating improved biological activities compared to earlier compounds .

常见问题

Basic: What synthetic methodologies are commonly employed for the preparation of 4-(Ethoxymethylene)-2-(furan-2-yl)oxazol-5(4H)-one?

The compound is typically synthesized via the Erlenmeyer azlactone synthesis. A representative procedure involves condensation of furfuraldehyde with hippuric acid in the presence of acetic anhydride and anhydrous sodium acetate. The reaction mixture is heated under reflux, followed by crystallization and purification steps. Key considerations include stoichiometric ratios of reagents, reaction time (2–10 hours), and temperature control to avoid side reactions. Yield optimization often requires careful washing with ice-cold ethanol and boiling water to remove unreacted starting materials .

Advanced: How can racemization during storage affect the stereochemical integrity of oxazol-5(4H)-one derivatives, and what strategies mitigate this issue?

Racemization in oxazolones, particularly at the exocyclic double bond, can occur during prolonged storage, even at low temperatures (–20°C). This is critical for enantioselective applications. Mitigation strategies include:

- Short-term storage : Use of desiccants and inert atmospheres (N₂/Ar).

- Derivatization : Conversion to stable intermediates (e.g., amino acid derivatives) before storage.

- Analytical monitoring : Regular chiral HPLC or polarimetry to assess enantiomeric excess .

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm regiochemistry and stereochemistry. Key signals include vinyl protons (δ 6.5–8.0 ppm) and oxazolone carbonyl (δ ~170 ppm).

- IR : Stretching vibrations at ~1775 cm⁻¹ (C=O, oxazolone) and 1639 cm⁻¹ (C=C).

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve molecular geometry, confirming Z/E configurations and planarity of the oxazolone ring .

Advanced: How do steric and electronic modifications of the furan-2-yl substituent influence bioactivity in oxazol-5(4H)-one derivatives?

Substitutions on the furan ring (e.g., methoxy, halogen, or alkyl groups) modulate electron density and steric bulk, affecting interactions with biological targets. For example:

- Electron-withdrawing groups (e.g., –NO₂) enhance electrophilicity, improving enzyme inhibition (e.g., acetylcholinesterase).

- Bulkier substituents reduce binding affinity in hydrophobic pockets. Quantitative structure-activity relationship (QSAR) studies using Hammett constants (σ) and molecular docking are recommended for optimization .

Basic: What are the common biological targets explored for this compound in pharmacological research?

- Antioxidant activity : Inhibition of lipid peroxidation (IC₅₀ values via thiobarbituric acid reactive substances assay).

- Anticholinesterase activity : Dose-dependent inhibition of human acetylcholinesterase (hAChE) using Ellman’s method.

- Antimicrobial screening : Agar diffusion assays against Gram-positive bacteria (e.g., S. aureus) .

Advanced: What computational tools are recommended for modeling the crystal packing and intermolecular interactions of this compound?

- SHELX suite : For structure refinement and hydrogen-bonding analysis.

- Mercury CSD : Visualization of π-π stacking and van der Waals interactions.

- Density Functional Theory (DFT) : B3LYP/6-31G(d) calculations to correlate crystallographic data with electronic properties .

Basic: How can reaction conditions be optimized to avoid byproducts in oxazolone synthesis?

- Temperature control : Maintain reflux temperatures <100°C to prevent decomposition.

- Catalyst selection : Anhydrous sodium acetate minimizes side reactions (e.g., hydrolysis).

- Solvent choice : Ethanol or glacial acetic acid improves solubility of intermediates .

Advanced: What challenges arise in resolving the stereochemistry of 4-(Ethoxymethylene) derivatives using X-ray crystallography?

- Disorder in crystal lattices : Ethoxy groups may exhibit rotational disorder, complicating refinement.

- Twinned crystals : Use of TWINABS in SHELX for data integration.

- Z/E isomerism : Anomalous dispersion methods (e.g., Cu-Kα radiation) distinguish between configurations .

Basic: What in vitro assays are suitable for evaluating the antioxidant potential of this compound?

- DPPH radical scavenging : IC₅₀ determination at 517 nm.

- FRAP assay : Measurement of Fe³⁺ reduction capacity.

- Superoxide dismutase (SOD) mimic activity : Nitrobluetetrazolium (NBT) reduction assay .

Advanced: How can the compound’s reactivity as a Michael acceptor be exploited in multicomponent reactions?

The α,β-unsaturated carbonyl system undergoes conjugate additions with nucleophiles (e.g., amines, thiols). Example applications:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。